Atractylosidepotassiumsalt

Description

BenchChem offers high-quality Atractylosidepotassiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Atractylosidepotassiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

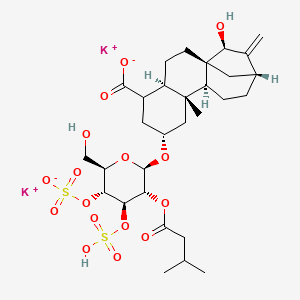

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;(1R,4R,7R,9R,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxy-4-sulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18?,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCNQFHEWLYECJ-LNCQVOIYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2CC([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44K2O16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

803.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atractyloside potassium salt CAS number 102130-43-8

CAS Number: 102130-43-8 Synonyms: ATR Potassium; Atractyloside Dipotassium Salt Primary Application: Mitochondrial Permeability Transition Pore (mPTP) Induction & Adenine Nucleotide Translocator (ANT) Inhibition[1][2][3]

Executive Summary

Atractyloside potassium salt (ATR) is a high-affinity, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3] Unlike general mitochondrial toxins, ATR functions as a precise molecular probe by locking the ANT transporter in the cytoplasmic-facing conformation (c-state).[1][3] This conformational lock prevents the exchange of ADP and ATP across the inner mitochondrial membrane (IMM), leading to the collapse of the mitochondrial membrane potential (

This guide outlines the physicochemical properties, mechanistic action, and validated experimental protocols for using ATR in mitochondrial toxicity screening and apoptosis research.[1][3]

Chemical & Physical Profile

| Property | Specification |

| CAS Number | 102130-43-8 |

| Formula | |

| Molecular Weight | 802.99 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water: ~20–25 mg/mL (Clear, faint yellow solution) |

| Stability | Solid: 2 years at -20°C; Solution: 1 month at -20°C (Avoid freeze-thaw cycles) |

| Toxicity | High .[1][3][4] Acute Tox. 3 (Oral, Dermal, Inhalation).[1][3] LD50 (IV, rat) ~143 mg/kg.[1][3] |

Handling Note: ATR is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the salt form.[3]

Mechanistic Deep Dive: The ANT "c-State" Lock

The utility of Atractyloside lies in its specificity.[3] The Adenine Nucleotide Translocator (ANT) cycles between two conformational states to transport nucleotides:

ATR Mechanism: ATR acts as a competitive inhibitor for ADP binding from the cytosolic side.[3] It binds to the ANT and locks it in the c-state . This blockade has two critical downstream effects:

-

Bioenergetic Stalling: Oxidative phosphorylation halts because matrix ADP is depleted.[1][5]

-

mPTP Sensitization: The c-state conformation of ANT is structurally coupled to the mPTP complex (involving Cyclophilin D and VDAC).[1][3] Locking ANT in the c-state dramatically lowers the threshold for mPTP opening, making ATR a potent pro-apoptotic agent.[1][3]

Contrast with Bongkrekic Acid (BKA): While both inhibit ANT, BKA locks the transporter in the m-state (matrix-facing).[1][3] Crucially, the m-state confers resistance to mPTP opening.[1][3] Therefore, ATR and BKA are functional opposites in mPTP regulation: ATR promotes pore opening; BKA inhibits it.[1][3]

Visualization: ANT Inhibition & Apoptosis Pathway[6]

Figure 1: Mechanism of Action.[1][4] ATR locks ANT in the c-state, inhibiting nucleotide exchange and triggering mPTP opening, leading to cell death.[1][3]

Validated Experimental Protocols

Protocol A: Mitochondrial Swelling Assay

This is the gold-standard assay for assessing mPTP opening.[1][3] Swelling is detected as a decrease in absorbance at 540 nm due to the unfolding of cristae and organelle expansion.[3]

Reagents:

-

Isolation Buffer: 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA (EGTA is critical during isolation to prevent premature swelling, but must be washed out or overwhelmed with Calcium during the assay).[1][3]

-

Assay Buffer: 120 mM KCl, 10 mM HEPES-KOH (pH 7.4), 5 mM Succinate (Complex II substrate), 1 mM Phosphate.[1][3]

-

ATR Stock: 10 mM in

.[1] -

Calcium Stock: 5 mM

.[1]

Workflow:

-

Isolation: Isolate liver or heart mitochondria via differential centrifugation.[1] Resuspend in Isolation Buffer at ~20 mg protein/mL.[1]

-

Equilibration: Dilute mitochondria to 0.5 mg/mL in Assay Buffer .

-

Basal Reading: Monitor Absorbance (540 nm) for 2 minutes to establish a baseline.[1]

-

Induction:

-

Control: Add Vehicle (

).[1] -

ATR Group: Add ATR (Final concentration: 50–100

M). -

Sensitization Check: If ATR alone does not trigger massive swelling, add a sub-threshold pulse of

(e.g., 20

-

-

Measurement: Monitor

for 10–20 minutes. A rapid decrease indicates mPTP opening.[1]

Protocol B: Cell-Based Apoptosis Induction

ATR is less permeable to intact cell membranes than isolated mitochondria.[1][3] Higher concentrations or long incubation times are required.[1]

-

Seeding: Seed HepG2 or HeLa cells at

cells/well. -

Treatment: Treat cells with ATR (Concentration range: 20–200

M) for 12–24 hours.[1] -

Readout:

Visualization: Swelling Assay Workflow

Figure 2: Step-by-step workflow for the Mitochondrial Swelling Assay.

Troubleshooting & Expert Tips

-

Solubility Issues: If the potassium salt does not dissolve immediately in water, verify the pH. It should be neutral. Do not use DMSO if possible, as DMSO can affect membrane permeability independently; however, if necessary, keep DMSO <0.1%.[1][3]

-

Lack of Swelling:

-

Specificity Check: To confirm that the observed swelling is strictly mPTP-dependent, pre-incubate a control sample with Cyclosporin A (CsA) (1

M).[1][3] CsA should completely block ATR-induced swelling.[1][3]

References

-

Vignais, P. V., et al. (1973).[1][3] Interaction of atractyloside and bongkrekic acid with the mitochondrial adenine nucleotide translocator.[3][7] Biochemistry.[1][7][8][9][10] Link

-

Halestrap, A. P., & Brenner, C. (2003).[1][3] The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death.[3][10] Current Medicinal Chemistry.[1] Link

-

Zamzami, N., et al. (1996).[1][3] Mitochondrial control of nuclear apoptosis.[3] Journal of Experimental Medicine.[1][3] Link

-

Selleck Chemicals. (n.d.).[1] Atractyloside Potassium Salt Datasheet.[1][11][12]Link[1][3]

-

Cayman Chemical. (2025).[1] Safety Data Sheet: Atractyloside (potassium salt).[1][11][12]Link

Sources

- 1. atractyloside potassium salt | C30H44K2O16S2 | CID 3032667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractyloside - Wikipedia [en.wikipedia.org]

- 4. Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Chemical modifications of atractyloside and bongkrekic acid binding sites of the mitochondrial adenine nucleotide carrier. Are there distinct binding sites? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bio.vu.nl [bio.vu.nl]

Atractyloside Potassium Salt: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Analysis

This guide provides an in-depth exploration of Atractyloside Potassium Salt, a potent mitochondrial toxin with significant implications for toxicology and pharmacology. Directed at researchers, scientists, and drug development professionals, this document delineates the primary botanical origins of this compound, details methodologies for its extraction and purification, and presents robust analytical techniques for its quantification. Furthermore, it elucidates the molecular mechanism of its toxicity, offering a comprehensive resource for scientific investigation.

Executive Summary

Atractyloside (ATR) and its potassium salt are highly toxic diterpenoid glycosides found predominantly in plants belonging to the Asteraceae family.[1] Historically significant as a potent poison, its primary mechanism of action involves the specific and competitive inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component for cellular energy metabolism.[2][3] This inhibition halts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and subsequent cell death.[1][2] This unique mode of action makes atractyloside a valuable tool in mitochondrial research. However, its presence in various plant species, some of which are used in traditional medicine, poses a significant toxicological risk.[3][4] This guide offers a technical overview of the natural sources, chemical properties, and analytical methodologies pertinent to Atractyloside Potassium Salt.

Botanical Sources and Distribution

Atractyloside potassium salt is not synthesized by a single plant species but is rather found in a variety of plants, primarily within the Asteraceae (daisy) family. The concentration of atractyloside and its close analogue, carboxyatractyloside (CATR), can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the season.[2]

Primary Plant Genera of Interest

Several genera are well-documented producers of atractyloside and its derivatives. These include:

-

Atractylis : The most historically significant source is Atractylis gummifera (Mediterranean thistle), from which atractyloside was first isolated.[1][3] The rhizomes of this plant are particularly rich in the toxin.[3]

-

Xanthium : Xanthium strumarium (common cocklebur) is another major source, with the seeds (achenes) and seedlings containing the highest concentrations of atractyloside and carboxyatractyloside.[1][5]

-

Callilepis : Callilepis laureola (impila or Zulu impila) is a well-known poisonous plant in Southern Africa, with its tubers containing significant levels of these toxins.[1][6]

-

Iphiona : Iphiona aucheri has been identified as a source of atractyloside and has been implicated in animal poisonings.[1][7]

-

Wedelia and Pascalia : Species such as Wedelia glauca and Pascalia glauca are also known to produce atractyloside.[1][8]

Concentration of Atractyloside and Carboxyatractyloside in Various Plant Species and Parts

The table below summarizes the reported concentrations of atractyloside (ATR) and carboxyatractyloside (CATR) in different plant species and their respective parts. It is crucial to note that these values can exhibit considerable variability.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight, unless otherwise noted) | Reference(s) |

| Atractylis gummifera | Rhizomes/Roots | ATR | 3.7 | [9][10] |

| Rhizomes/Roots | CATR | 5.4 | [9][10] | |

| Xanthium strumarium | Seeds (Achenes) | ATR | 4.3 | [5] |

| Roots | ATR | 2.9 | [5] | |

| Seedlings | ATR | 0.3 | [1] | |

| Seedlings | CATR | 0.37 | [1] | |

| Burs (intact) | ATR | 0.022 | [1] | |

| Burs (intact) | CATR | 0.0037 | [1] | |

| Callilepis laureola | Tubers | ATR & CATR | Present, levels variable | [6][11] |

| Iphiona aucheri | Aerial Parts | ATR & CATR | Isolated, quantitative data limited | [12] |

| Wedelia glauca | Aerial Parts | ATR | Isolated, quantitative data limited | [13] |

| Pascalia glauca | Aerial Parts | CATR | Implicated in toxicity, quantitative data limited | [8] |

Biosynthesis of Atractyloside

The precise biosynthetic pathway of atractyloside, a complex diterpenoid glycoside, has not been fully elucidated. However, based on its chemical structure, a general pathway can be proposed, originating from the well-established isoprenoid pathway. Diterpenoids are synthesized from geranylgeranyl pyrophosphate (GGPP), a C20 precursor.[14] The biosynthesis of atractyloside likely involves the cyclization of GGPP to form the characteristic kaurene skeleton, followed by a series of oxidative modifications and subsequent glycosylation and sulfation steps. The enzymes responsible for these transformations, particularly the specific cytochrome P450s and glycosyltransferases, are yet to be identified and characterized in the producer plant species.

Methodology: Extraction, Purification, and Quantification

The extraction and analysis of atractyloside potassium salt require specific methodologies to handle its polar nature and to separate it from a complex plant matrix.

Extraction and Purification Protocol

The following protocol provides a general framework for the preparative isolation of atractyloside from plant material, such as the rhizomes of Atractylis gummifera.

Step 1: Preliminary Extraction

-

Air-dry and pulverize the plant material (e.g., rhizomes).

-

Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

-

Subsequently, extract the defatted material with methanol or a methanol-water mixture to solubilize the polar glycosides.[4]

Step 2: Liquid-Liquid Partitioning

-

Concentrate the methanolic extract under reduced pressure.

-

Resuspend the residue in water and partition it against a series of solvents with increasing polarity (e.g., chloroform, ethyl acetate) to remove compounds of intermediate polarity. The atractylosides will remain in the aqueous phase.

Step 3: Column Chromatography

-

Subject the concentrated aqueous extract to column chromatography. Silica gel is commonly used for initial fractionation.[5]

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the methanol concentration).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid spray, which gives a characteristic color reaction with terpenoids).[11]

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, utilize preparative reverse-phase HPLC.

-

Use a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Collect the fractions corresponding to the atractyloside peak for further characterization.

Analytical Quantification: HPLC-MS/MS

For the sensitive and specific quantification of atractyloside and carboxyatractyloside in biological and plant matrices, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[1][9]

Step 1: Sample Preparation (Solid-Phase Extraction)

-

Homogenize the plant material or biological sample in a suitable buffer.[15]

-

Perform a Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes. A polymeric reversed-phase sorbent is often effective.[9][15]

-

Conditioning: Condition the SPE cartridge with methanol followed by water or an appropriate buffer.[15][16]

-

Loading: Load the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds.[16]

-

Elution: Elute the atractylosides with a stronger solvent, such as methanol or acetonitrile.[15][16]

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS/MS analysis.[15]

Step 2: HPLC-MS/MS Analysis

-

HPLC System: A reverse-phase C18 or phenyl column is typically used.[10][15]

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often containing a modifier like ammonium acetate or formic acid to enhance ionization.[10]

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in negative electrospray ionization (ESI-) mode is ideal.[1][10]

-

Detection: Monitor the specific precursor-to-product ion transitions for atractyloside and carboxyatractyloside in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Toxicology and Mechanism of Action

The toxicity of atractyloside is a direct consequence of its potent and specific inhibition of the mitochondrial ADP/ATP translocase (ANT).[2][3]

Molecular Mechanism of Toxicity

The ANT is an integral protein of the inner mitochondrial membrane responsible for the 1:1 exchange of ADP from the cytosol for ATP synthesized in the mitochondrial matrix. This process is essential for supplying the cell with the energy required for metabolic processes.

Atractyloside acts as a competitive inhibitor of the ANT, binding to the translocator and physically blocking the binding of ADP.[1][2] This inhibition effectively decouples oxidative phosphorylation from ATP synthesis, leading to a rapid cessation of cellular energy production. Tissues with high metabolic rates, such as the liver and kidneys, are particularly susceptible to the toxic effects of atractyloside.[3][17] Poisoning can lead to severe hypoglycemia, hepatotoxicity, and nephrotoxicity, which can be fatal.[1][3]

Toxicokinetics

Information on the detailed toxicokinetics of atractyloside in humans is limited. However, studies in animals and case reports of human poisonings indicate rapid absorption from the gastrointestinal tract. The compound is distributed to various tissues, with the liver and kidneys being the primary targets for toxicity.[3][15] The metabolism of atractyloside is not well understood, but it is likely to undergo some degree of biotransformation in the liver. Elimination occurs primarily through the kidneys.[9]

Conclusion

Atractyloside potassium salt remains a compound of significant interest to the scientific community due to its potent and specific mechanism of action as a mitochondrial toxin. Its natural occurrence in several plant species, particularly within the Asteraceae family, necessitates reliable methods for its extraction, purification, and quantification to support both toxicological studies and research into mitochondrial function. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with this challenging but important natural product. Further research into the biosynthesis of atractyloside could open up new avenues for its biotechnological production and for understanding the chemical ecology of the plants that produce it.

References

-

Atractyloside - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

-

Safety and toxicity evaluations of Xanthium strumarium Linn. (n.d.). Allied Academies. Retrieved February 8, 2024, from [Link]

-

Atractyloside – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 8, 2024, from [Link]

-

A review of acute poisoning from Atractylis gummifera L. (2007). PubMed. Retrieved February 8, 2024, from [Link]

-

Carlier, J., Guitart, R., & Harry, P. (2014). A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. Journal of analytical toxicology, 38(7), 434–440. [Link]

-

Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. (2023). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

-

A Validated Method for Quantifying Atractyloside and Carboxyatractyloside in Blood by HPLC-HRMS/MS. (2014). Oxford Academic. Retrieved February 8, 2024, from [Link]

- Steenkamp, P. A., Harding, N. M., van Heerden, F. R., & van Wyk, B. E. (2004). Determination of atractyloside in Callilepis laureola using solid-phase extraction and liquid chromatography–atmospheric pressure ionisation mass spectrometry.

-

The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. (2013). Molecules, 18(2), 1945–1956. [Link]

- Roeder, E., Wiedenfeld, H., & Al-Masry, T. (1994). Diterpene glycosides from Iphiona aucheri. Phytochemistry, 36(6), 1467–1469.

-

A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. (2014). PubMed. Retrieved February 8, 2024, from [Link]

-

Labdane diterpenoid glycosides from Aster veitchianus. (2013). PubMed. Retrieved February 8, 2024, from [Link]

-

First reported case of Pascalia glauca poisoning in a pediatric patient. (2024). PMC. Retrieved February 8, 2024, from [Link]

-

Recent advances in cassane diterpenoids: structural diversity and biological activities. (2026). NIH. Retrieved February 8, 2024, from [Link]

-

Diterpene glycosides from Iphiona aucheri. (1994). PubMed. Retrieved February 8, 2024, from [Link]

-

Schteingart, C. D., & Pomilio, A. B. (1984). Atractyloside, toxic compound from Wedelia glauca. Journal of natural products, 47(6), 1046–1047. [Link]

-

The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. (2001). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants. (2021). Medicinal Research Reviews, 41(5), 2639–2676. [Link]

-

The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]

- Toxicity of Callilepis laureola. (1977). South African Medical Journal, 51(16), 548–551.

- Polyphyletic Origin of Pyrrolizidine Alkaloids within the Asteraceae. Evidence from Differential Tissue Expression of Homospermidine Synthase. (2006). Plant Physiology, 140(2), 403–412.

-

Atractyloside, toxic compound from Wedelia glauca. (1984). PubMed. Retrieved February 8, 2024, from [Link]

-

Experimental poisoning by Pascalia glauca in goats. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A review of acute poisoning from Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 6. A validated method for quantifying atractyloside and carboxyatractyloside in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. First reported case of Pascalia glauca poisoning in a pediatric patient: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.co.za [journals.co.za]

- 12. Diterpene glycosides from Iphiona aucheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ben-erikvanwyk.com [ben-erikvanwyk.com]

- 16. scpscience.com [scpscience.com]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: Atractyloside Potassium Salt & The Adenine Nucleotide Translocator (ANT)

[1]

Executive Summary

Atractyloside (ATR), specifically in its stable Potassium Salt form, is the gold-standard pharmacological tool for interrogating the Adenine Nucleotide Translocator (ANT).[1] By competitively binding to the cytosolic face of ANT, ATR locks the transporter in the c-state conformation, effectively halting the ADP/ATP exchange essential for oxidative phosphorylation.[1]

Beyond simple inhibition, ATR is a critical reagent in apoptosis research.[1] It acts as a sensitizer for the Mitochondrial Permeability Transition Pore (mPTP) , lowering the threshold for calcium-induced mitochondrial swelling and cytochrome c release.[1] This guide provides a definitive technical analysis of ATR’s mechanism, validated protocols for its use, and the specific advantages of the potassium salt formulation.

Mechanistic Foundation: The "c-State" Lock[1][2]

To use ATR effectively, one must understand the structural biology of its target. The ANT operates via a "ping-pong" mechanism, oscillating between two conformational states:[1]

-

c-State: Open to the intermembrane space (cytosol).[1] Binds ADP for import.[2]

-

m-State: Open to the matrix.[3] Binds ATP for export.

The Inhibitor Landscape

ATR is unique because it fixes ANT in the c-state .[3] This contrasts sharply with Bongkrekic Acid (BKA), which fixes ANT in the m-state .[1] This conformational freezing is not just an inhibition of transport; it structurally alters the mitochondrial inner membrane environment, facilitating the formation of the mPTP complex.

Key Distinction:

-

Atractyloside (ATR): Competitive inhibitor with ADP.[1][4][5][6] Binds c-state.[1][3]

-

Carboxyatractyloside (CAT): Non-competitive (quasi-irreversible) inhibitor.[1][7] Binds c-state with higher affinity than ATR.[1]

-

Bongkrekic Acid (BKA): Uncompetitive inhibitor.[1] Binds m-state.[1][3]

Visualization: ANT Conformational Cycle & Inhibition

The following diagram illustrates the ANT cycle and the specific blockade points of ATR versus BKA.

Figure 1: Mechanism of Action.[1] ATR locks ANT in the c-state, preventing the conformational flip required to import ADP.[1]

Technical Specifications & Preparation

The Potassium Salt form is preferred over the free acid due to superior aqueous solubility and stability.

| Parameter | Specification | Notes |

| CAS Number | 102130-43-8 | Specific to Dipotassium salt.[1] |

| Molecular Weight | ~803.0 g/mol | Heavier than free acid due to K+ ions. |

| Solubility | Water: ~20-25 mg/mL | Clear, faint yellow solution.[1][8] Avoid DMSO if possible (unnecessary).[1] |

| Stock Concentration | 10 mM or 50 mM | Prepare in ultrapure water. |

| Stability | -20°C (Solid & Solution) | Stable for >1 year.[1][9] Avoid freeze-thaw cycles; aliquot stocks. |

| Working Conc. | 1 µM – 50 µM | 5 µM is typical for mPTP sensitization; 50 µM for total block. |

Experimental Protocols

Protocol A: Mitochondrial Swelling Assay (mPTP Detection)

This is the primary application for ATR in cell death research. ATR sensitizes the pore, causing mitochondria to swell at lower calcium concentrations than untreated controls.[1]

Principle: Opening of the mPTP causes water influx, matrix expansion, and rupture of the outer membrane.[1] This is measured as a decrease in absorbance at 540 nm (light scattering).[1]

Reagents:

-

Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA (pH 7.4).[1] Crucial: Wash mitochondria to remove EGTA before assay.[1]

-

Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 5 mM Succinate (Substrate), 1 µM Rotenone.[1] Note: Must be Calcium-free initially.[1]

-

ATR Stock: 10 mM in H2O.

-

Calcium Chloride: 10 mM stock.

Workflow Visualization:

Figure 2: Step-by-step workflow for the ATR-sensitized mitochondrial swelling assay.

Step-by-Step Methodology:

-

Preparation: Resuspend isolated mitochondria (0.5 mg protein/mL) in Assay Buffer.

-

Baseline: Record baseline absorbance at 540 nm for 1 minute.

-

Sensitization: Add Atractyloside Potassium Salt (5 µM) . Incubate for 2 minutes. The absorbance should remain stable (ATR alone does not cause swelling).[1]

-

Trigger: Add a bolus of Calcium (e.g., 50 µM Ca2+).[1]

-

Measurement: Monitor A540 decrease for 10–15 minutes.

-

Validation: Run a parallel control with Cyclosporin A (1 µM) . CsA should inhibit the swelling induced by ATR+Ca2+.

Protocol B: Respiration Inhibition (State 3 Block)

ATR is used to confirm that oxygen consumption is coupled to ATP synthesis via ANT.[1]

-

System: Seahorse XF or Oroboros Oxygraph.

-

Substrate: Succinate/Rotenone or Glutamate/Malate.

-

State 3 Induction: Add ADP (saturation levels). Observe rapid O2 consumption.

-

Inhibition: Inject ATR (20-50 µM) .

-

Result: Respiration should immediately revert to State 4 (leak) levels.

-

Note: If respiration does not drop, the outer membrane may be damaged (ANT bypassed) or the concentration is too low.[1]

-

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| No Swelling observed | High BSA or EGTA in buffer | BSA binds fatty acids/ATR; EGTA chelates the Ca2+ trigger.[1] Use minimal BSA and wash out EGTA. |

| Swelling without Ca2+ | Damaged Mitochondria | Check RCR (Respiratory Control Ratio). If RCR < 3, isolation failed.[1] |

| Incomplete Inhibition | Competitive displacement | High ADP concentrations (>1 mM) can compete with ATR.[1] Use Carboxyatractyloside if high ADP is present. |

| Precipitation | Potassium Salt issue | Ensure buffer is not extremely cold when adding high concentrations. K-salt is generally very soluble.[1] |

Critical Control: Always use Cyclosporin A (CsA) as a negative control in swelling assays.[1] If ATR+Ca2+ induces swelling that is not blocked by CsA, you are likely observing non-specific membrane damage, not mPTP opening.[1]

References

-

Vignais, P. V., et al. (1975). "The binding of atractyloside and carboxyatractyloside to mitochondria."[1] Biochimica et Biophysica Acta (BBA).[1] Defines the binding stoichiometry and Kd values.

-

Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier." Biochimica et Biophysica Acta (BBA) - Biomembranes. Comprehensive review of ANT structure and inhibitor states.

-

Halestrap, A. P. (2009). "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology. Establishes the role of ANT and ATR in mPTP regulation.

-

Zamzami, N., et al. (1996). "Mitochondrial control of apoptosis."[1] Journal of Experimental Medicine. Details the use of ATR in inducing apoptosis via mPTP.

-

Sigma-Aldrich/Merck. "Atractyloside Potassium Salt Product Information."[1] Confirms solubility and stability data. [1]

Sources

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

Discovery and History of Atractyloside Potassium Salt

Executive Summary

Atractyloside (ATR), specifically in its dipotassium salt form (ATR-K ), stands as one of the most consequential molecular probes in the history of mitochondrial bioenergetics.[1][2] Originally isolated from the Mediterranean thistle Atractylis gummifera, this diterpenoid glycoside became the "Rosetta Stone" for deciphering the mechanics of the Adenine Nucleotide Translocator (ANT). By locking the ANT in a cytoplasmic-open conformation, ATR-K allowed researchers to map the kinetic landscape of oxidative phosphorylation.[1][2] This guide details the historical trajectory, chemical architecture, and rigorous experimental application of Atractyloside Potassium Salt.

Historical Genesis: From Toxin to Tool

The transformation of Atractyloside from a rural poison to a precision reagent spans a century of chemical evolution.

The Lefranc Isolation (1868)

The narrative begins with M. Lefranc , who in 1868 investigated the toxicity of Atractylis gummifera (birdlime thistle), a plant historically associated with accidental poisonings in North Africa and the Mediterranean.[1] Lefranc successfully isolated a crystalline toxic principle he termed "atractyline" (later atractyloside).[1][2]

-

Significance: This was one of the earliest isolations of a specific mitochondrial toxin, predating the concept of mitochondria itself.

-

Limitation: The early extracts were crude and chemically undefined.

The Santi Pivot (1958)

The critical turning point for modern research occurred in 1958.[1][2] R. Santi published a seminal letter in Nature titled "Potassium atractylate, a new inhibitor of the tricarboxylic acid cycle".

-

The Innovation: Santi introduced the potassium salt form as a stable, water-soluble reagent.[1]

-

The Insight: He correctly identified that the compound inhibited oxidative phosphorylation but, unlike other poisons (e.g., cyanide), it did not block the electron transport chain directly.[1] It blocked the entry of fuel (ADP).[1][2][3]

Structural Elucidation (1960s)

The full stereochemical structure was not resolved until the mid-1960s.[1][2] Piozzi et al. (1966, 1967) utilized degradation studies and early NMR to define the molecule as a diterpenoid glycoside with a kaurene backbone.[1]

Chemical Architecture

Atractyloside Potassium Salt (C₃₀H₄₄K₂O₁₆S₂) is a rigid, amphipathic molecule.[1][2] Its specificity for the ANT arises from its structural mimicry of ADP.

| Component | Chemical Identity | Function / Interaction |

| Aglycone | Atractyligenin ((-)-kaurene derivative) | Provides hydrophobic bulk; anchors into the ANT channel.[1][2] |

| Glycan | Hydrophilic scaffold.[1][2] | |

| Substituents | Two Sulfate groups (-OSO₃K) | Mimic the phosphate groups of ADP (electrostatic binding).[1][2] |

| Hydrophobicity | Isovaleric acid ester | Enhances binding affinity via hydrophobic pockets. |

Scientist's Note: The dipotassium salt is the preferred reagent because the free acid is unstable and prone to hydrolysis of the glycosidic bond. The potassium ions provide essential counter-charges to the sulfate groups, ensuring high solubility in aqueous buffers (

Mechanism of Action: The "C-State" Lock[1][2]

The Adenine Nucleotide Translocator (ANT) cycles between two conformations to shuttle ADP and ATP across the inner mitochondrial membrane (IMM).[1][2]

ATR-K acts as a competitive inhibitor by binding to the ANT with high affinity (

Comparative Mechanism Diagram

The following diagram illustrates the opposing locking mechanisms of Atractyloside (ATR) and Bongkrekic Acid (BKA), a distinction that allowed researchers to physically freeze the transporter in different states for crystallographic analysis.[1]

Figure 1: The "Push-Pull" Inhibition Model.[1][2] ATR locks the ANT in the c-state (preventing ADP entry), while BKA locks it in the m-state (preventing ATP exit).[1][2]

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable 10 mM stock of Atractyloside Potassium Salt.

-

Reagent: Atractyloside dipotassium salt (MW ~803 g/mol ).[1][2]

-

Solvent: Nuclease-free water (pH 7.0).[1][2] Do not use DMSO; ATR is highly water-soluble.[1][2]

-

Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for 12 months.

Protocol: Mitochondrial Swelling Assay (mPTP Induction)

ATR is a classic inducer of the Mitochondrial Permeability Transition Pore (mPTP).[1][2] It sensitizes the pore to Calcium.

Reagents:

Workflow:

| Step | Action | Rationale (Causality) |

| 1 | Incubate mitochondria in Assay Buffer (37°C) for 2 min. | Establishes baseline absorbance (A540). |

| 2 | Control Group: Add CsA (1 µM). | Blocks mPTP (CypD inhibition). Validates that swelling is mPTP-specific. |

| 3 | Experimental Group: Add ATR-K (50 µM). | Locks ANT in c-state, sensitizing mPTP to Ca²⁺. |

| 4 | Trigger: Add CaCl₂ (50 µM pulse). | Calcium overload triggers pore opening. |

| 5 | Monitor A540 decrease. | Swelling causes light scattering to decrease. |

Self-Validation Check:

-

If the CsA group shows swelling

The mitochondria are damaged (outer membrane rupture).[1][2] -

If the ATR group does not swell faster than vehicle

The ATR stock has degraded (likely hydrolysis of sulfate groups).[1]

Toxicology & Clinical Relevance

While ATR is a research tool, its toxicity remains a clinical reality. Ingestion of Atractylis gummifera or Xanthium species (cocklebur) causes:

-

Hypoglycemia: Due to the inhibition of gluconeogenesis (ATP depletion).

-

Nephrotoxicity: Proximal tubule necrosis (high energy demand cells).[1][2]

-

Hepatotoxicity: Centrilobular necrosis.[4]

Antidote Status: There is no specific antidote. Treatment is supportive (glucose infusion).[1][2] This highlights the irreversibility of the ANT blockade in high doses.

References

-

Lefranc, M. (1868).[1][2] "Sur la matière toxique du chardon à glu (Atractylis gummifera)."[1][2] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 67, 954.[1]

-

Santi, R. (1958).[1][2][5] "Potassium atractylate, a new inhibitor of the tricarboxylic acid cycle."[5][6] Nature, 182(4630), 257.[1][2][5][6] [Link]

-

Piozzi, F., et al. (1967).[1][2] "Structure of atractyloside." Nature, 215, 1061–1062.[1] [Link][1][2]

-

Bruni, A., et al. (1962).[1][2][3] "Action of atractyloside on the mitochondrial ADP-ATP exchange." Biochimica et Biophysica Acta, 58, 284.[1] [Link][1][2]

-

Pebay-Peyroula, E., et al. (2003).[1][2][5] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature, 426, 39–44.[1] [Link][1][2]

-

Halestrap, A. P. (2009).[1][2] "What is the mitochondrial permeability transition pore?" Journal of Molecular and Cellular Cardiology, 46(6), 821-831.[1][2] [Link][1][2]

Sources

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. Atractyloside Dipotassium Salt | C30H44K2O16S2 | CID 12299879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

Methodological & Application

Application Notes & Protocols: Induction of Apoptosis in Cell Culture Using Atractyloside Potassium Salt

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Atractyloside (ATR) potassium salt as a potent inducer of apoptosis in cell culture. Atractyloside is a specific, high-affinity inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component of the mitochondrial permeability transition pore (PTPC).[1][2] By disrupting mitochondrial function, ATR provides a reliable and robust method for studying the intrinsic apoptotic pathway. This document details the underlying mechanism of action, provides validated, step-by-step protocols for apoptosis induction and assessment, and offers insights into data interpretation and experimental design.

Scientific Principle: Mechanism of Atractyloside-Induced Apoptosis

Atractyloside, a toxic diterpenoid glycoside, exerts its pro-apoptotic effects by targeting a key protein in the inner mitochondrial membrane: the Adenine Nucleotide Translocator (ANT).[1][2][3][4] Understanding this mechanism is crucial for designing and interpreting experiments effectively.

1.1. The Central Role of the Adenine Nucleotide Translocator (ANT)

The primary function of ANT is to facilitate the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.[5][6] This process is fundamental for supplying the cell with energy generated through oxidative phosphorylation. ATR's molecular structure mimics that of ADP, allowing it to bind competitively to the translocator, thereby blocking the ADP/ATP exchange.[3] This inhibition has two immediate and critical consequences:

-

Depletion of Cellular ATP: The cell is starved of the energy required for metabolic processes, leading to cellular stress.[1][3]

-

Induction of the Mitochondrial Permeability Transition (MPT): ANT is a core component of the Mitochondrial Permeability Transition Pore (PTPC).[7][8] ATR binding is known to induce a conformational change in ANT that favors the opening of this pore.[9][10]

1.2. The Apoptotic Cascade

The opening of the Mitochondrial Permeability Transition Pore (MPTP) is a pivotal, often irreversible event in the intrinsic pathway of apoptosis.[11]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): MPTP opening leads to the dissipation of the proton gradient across the inner mitochondrial membrane, causing a collapse of the membrane potential (ΔΨm).[12][13]

-

Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane releases key signaling molecules from the intermembrane space into the cytosol, most notably Cytochrome c.

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates initiator caspases, such as Caspase-9.[14]

-

Execution Phase: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.[14] These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[14]

Experimental Design & Considerations

2.1. Reagent Preparation and Storage

-

Atractyloside Potassium Salt (CAS 102130-43-8): Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO) or water.

-

Expert Insight: While ATR is soluble in water, a DMSO stock is often preferred for long-term stability and to minimize the volume of solvent added to cell cultures. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

-

Vehicle Control: It is imperative to treat a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the ATR. This control validates that any observed effects are due to the compound and not the vehicle.[15]

2.2. Cell Line Selection and Seeding Density

The sensitivity to ATR can vary significantly between cell lines. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

-

Seeding Density: Cells should be seeded to reach 60-70% confluency at the time of treatment. Overly confluent or sparse cultures can exhibit altered responses to apoptotic stimuli. A typical starting density is 0.5-1.0 x 10⁶ cells/mL for suspension cells or an equivalent density for adherent cells in plates.[15]

2.3. Dose-Response and Time-Course Optimization

Before conducting extensive experiments, a matrix of concentrations and time points should be tested to identify the EC50 (half-maximal effective concentration) and the optimal incubation time for observing apoptosis.

| Parameter | Recommended Starting Range | Rationale |

| Concentration | 5 µM - 100 µM | Lower concentrations (e.g., 2.5-7.5 µM) may primarily affect ATP synthesis, while higher concentrations are more robustly cytotoxic and apoptotic.[1][9] |

| Incubation Time | 4 - 24 hours | Early apoptotic events (e.g., loss of ΔΨm) can be detected within a few hours, while later events (e.g., DNA fragmentation) require longer incubation.[12] |

Core Protocols

3.1. Protocol 1: Induction of Apoptosis with Atractyloside

This protocol describes the fundamental steps for treating cultured cells with ATR to induce apoptosis.

-

Cell Seeding: Plate cells in the desired format (e.g., 6-well plates, 96-well plates, or T-25 flasks) at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent on the day of treatment.

-

Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) overnight to allow for attachment and recovery.

-

Preparation of Treatment Media: Prepare fresh culture medium containing the desired final concentrations of ATR. Dilute the ATR stock solution directly into the pre-warmed medium. Also, prepare a vehicle control medium containing an equivalent amount of DMSO.

-

Treatment: Remove the old medium from the cells. Gently wash once with sterile Phosphate-Buffered Saline (PBS). Add the prepared treatment or vehicle control media to the respective wells/flasks.

-

Incubation: Return the cells to the incubator for the predetermined optimal time (e.g., 6, 12, or 24 hours).

-

Harvesting:

-

Suspension Cells: Transfer the cell suspension directly to a centrifuge tube.

-

Adherent Cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent layer with PBS and detach the remaining cells using a gentle enzyme like Trypsin-EDTA. Combine the collected medium and the detached cells.

-

-

Cell Pelleting: Centrifuge the harvested cell suspension at 400-600 x g for 5 minutes at room temperature.[16] Discard the supernatant.

-

Proceed to Analysis: The cell pellet is now ready for downstream analysis using methods such as Annexin V/PI staining or caspase activity assays.

3.2. Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This is the gold-standard flow cytometry-based method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, PE), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Induce and Harvest: Induce apoptosis using Protocol 1. Harvest and pellet 1-5 x 10⁵ cells per sample.[17]

-

Wash: Wash the cell pellet once with 1 mL of cold, sterile 1X PBS. Centrifuge and carefully discard the supernatant.[17]

-

Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16][17] Ensure a single-cell suspension.

-

Stain: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI Staining Solution to the 100 µL cell suspension.[17][18]

-

Trustworthiness Check: Include single-stain controls (Annexin V only and PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.

-

-

Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17][19]

-

Dilute and Analyze: Add 400 µL of 1X Binding Buffer to each tube.[17][19] Analyze the samples by flow cytometry immediately, preferably within one hour.[17][19]

Data Interpretation

| Population | Annexin V Staining | PI Staining | Cellular State |

| Lower Left (Q4) | Negative | Negative | Healthy, Viable Cells |

| Lower Right (Q3) | Positive | Negative | Early Apoptotic Cells |

| Upper Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic Cells |

| Upper Left (Q1) | Negative | Positive | Necrotic / Dead Cells (Membrane Damage) |

-

Successful Induction: A successful experiment will show a significant shift of the cell population from the lower-left quadrant (viable) to the lower-right (early apoptotic) and subsequently to the upper-right (late apoptotic) quadrants in ATR-treated samples compared to the vehicle control.

-

Troubleshooting:

-

High Necrosis (Q1): If a large population appears in the upper-left quadrant, it may indicate that the ATR concentration was too high or the incubation time was too long, causing rapid cell death via necrosis rather than apoptosis. Consider reducing the dose or time.

-

No Effect: If there is no significant shift, the ATR concentration may be too low for the specific cell line, or the incubation time may be too short. Verify the activity of the ATR stock and increase the dose or duration.

-

Conclusion

Atractyloside potassium salt is a powerful and specific tool for inducing the intrinsic apoptotic pathway. Its well-defined mechanism of action, centered on the inhibition of the mitochondrial ANT, allows for the controlled study of mitochondrial-dependent cell death.[1][2] By following the optimized protocols for induction and utilizing robust analytical methods like Annexin V/PI staining, researchers can reliably investigate the complex signaling cascades of apoptosis and evaluate the efficacy of potential therapeutic agents that modulate this fundamental process.

References

-

Atractyloside - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Atractylon induces apoptosis and suppresses metastasis in hepatic cancer cells and inhibits growth in vivo - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Atractyloside (potassium salt) - HY-N1462 Hycultec GmbH. (n.d.). Hycultec GmbH. Retrieved February 5, 2026, from [Link]

-

Atractylodes japonica RhizomeInhibits Cell Proliferation and Induces Apoptosis in vitro. (n.d.). Korean Society of Food Science and Technology. Retrieved February 5, 2026, from [Link]

-

Understanding Atractyloside Potassium Salt for Mitochondrial Research. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]

-

Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - Frontiers. (2021, September 20). Frontiers. Retrieved February 5, 2026, from [Link]

-

Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed. (2022, May 5). PubMed. Retrieved February 5, 2026, from [Link]

-

Atractyloside – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

-

Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed. (2011, May 20). PubMed. Retrieved February 5, 2026, from [Link]

-

Membrane permeability transition induced by atractyloside on mitoplasts... - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

The adenine nucleotide translocator in apoptosis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat - PubMed. (2011, April 19). PubMed. Retrieved February 5, 2026, from [Link]

-

Activation of Caspases || Apoptosis I || 4K Animation - YouTube. (2024, April 21). YouTube. Retrieved February 5, 2026, from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Boster Bio. Retrieved February 5, 2026, from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Bio-Techne. Retrieved February 5, 2026, from [Link]

-

Adenine nucleotide translocator-1, a component of the permeability transition pore, can dominantly induce apoptosis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome - Diabetes & Metabolism Journal. (2010, June 30). Diabetes & Metabolism Journal. Retrieved February 5, 2026, from [Link]

-

Adenine nucleotide translocator - Wikipedia. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

Sources

- 1. Frontiers | Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Atractyloside - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome [e-dmj.org]

- 6. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 7. The adenine nucleotide translocator in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenine nucleotide translocase-1, a component of the permeability transition pore, can dominantly induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATP-dependent potassium channels and mitochondrial permeability transition pores play roles in the cardioprotection of theaflavin in young rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atractylon induces apoptosis and suppresses metastasis in hepatic cancer cells and inhibits growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atractylodin Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

Application Notes and Protocols: Atractyloside Potassium Salt in the Study of Cellular Respiration

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Atractyloside (ATR) potassium salt, a potent and specific inhibitor of mitochondrial function, in the study of cellular respiration and related processes.

Foundational Principles: The Central Role of the ADP/ATP Translocase

Cellular respiration is the metabolic engine that powers life, with mitochondria serving as the primary site of adenosine triphosphate (ATP) synthesis through oxidative phosphorylation (OXPHOS). The inner mitochondrial membrane (IMM) maintains a strict separation between the mitochondrial matrix and the cytoplasm, creating an electrochemical gradient essential for ATP production. This separation necessitates specialized transporters to shuttle metabolites, ions, and nucleotides.

Central to this process is the Adenine Nucleotide Translocase (ANT) , also known as the ADP/ATP carrier. This protein is the most abundant protein in the IMM and performs a critical antiport function: it exports one molecule of newly synthesized ATP from the mitochondrial matrix into the cytoplasm in exchange for one molecule of ADP from the cytoplasm into the matrix.[1] This exchange is paramount; it supplies the cell with energy and provides the necessary substrate (ADP) to the F1Fo-ATP synthase, thereby sustaining the process of oxidative phosphorylation.[2] Without this continuous exchange, the mitochondrial ATP synthase would quickly run out of substrate, halting respiration and leading to a catastrophic cellular energy deficit.

Mechanism of Action: Atractyloside Potassium Salt

Atractyloside potassium salt is a naturally occurring, highly toxic diterpene glycoside that serves as an invaluable tool for mitochondrial research.[1][3] Its utility stems from its powerful and specific inhibitory action on the ANT protein.[2][4][5]

ATR functions as a competitive inhibitor of the ANT.[6] Structurally, it mimics the ADP molecule, allowing it to bind tightly to the translocase on its cytosolic-facing side.[6] This binding locks the ANT in a conformation that prevents it from transporting ADP into the mitochondrial matrix.[1] The direct consequences are:

-

Cessation of ADP Import: The mitochondrial matrix is starved of ADP, the key substrate for ATP synthase.

-

Inhibition of ATP Export: ATP produced within the mitochondria becomes trapped in the matrix.

-

Halt of Oxidative Phosphorylation: The lack of ADP substrate for ATP synthase causes the proton motive force to build up, leading to a "backup" in the electron transport chain and a subsequent halt in oxygen consumption.

-

Cellular Energy Depletion: The cell is deprived of its primary source of ATP, leading to rapid metabolic collapse and, ultimately, cell death.[6]

Reagent Characteristics and Safe Handling

Due to its high toxicity, strict safety protocols must be observed when handling Atractyloside potassium salt.

| Property | Value | Reference |

| CAS Number | 102130-43-8 | [1] |

| Molecular Formula | C₃₀H₄₄K₂O₁₆S₂ | [1] |

| Molecular Weight | 803.0 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (up to 20 mg/mL), limited solubility in DMSO. | [1][7] |

Safety Precautions: Atractyloside is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle only inside a certified chemical fume hood. Avoid creating dust.

-

Disposal: Dispose of as hazardous waste according to institutional and local regulations.

-

First Aid: In case of exposure, immediately remove contaminated clothing and seek urgent medical attention.[8]

Stock Solution Preparation:

-

Calculate the required mass of ATR potassium salt to prepare a stock solution (e.g., 10 mM).

-

Inside a chemical fume hood, carefully weigh the powder and transfer it to an appropriate sterile tube.

-

Add the required volume of sterile, deionized water to achieve the desired concentration.

-

Vortex gently until fully dissolved. The solution should be clear.

-

Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C.

Experimental Applications and Protocols

Atractyloside is a versatile tool for dissecting mitochondrial function. Below are detailed protocols for its primary applications.

Application 1: Quantifying ANT-Dependent Respiration with Extracellular Flux Analysis

Extracellular flux analyzers (e.g., Agilent Seahorse XF) measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration. While the standard "Mito Stress Test" uses Oligomycin to inhibit ATP synthase, ATR can be used in a complementary experiment to specifically confirm that the observed respiration is dependent on ADP/ATP exchange, thereby validating the integrity of the OXPHOS system.

Protocol: Validating Mitochondrial Respiration using Atractyloside

This protocol assumes familiarity with the Seahorse XF platform. Cell seeding densities and optimal compound concentrations should be determined empirically for each cell type.

A. Materials:

-

Seeded XF cell culture microplate

-

Atractyloside potassium salt (10 mM stock in water)

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, warmed to 37°C)[9][10]

-

Oligomycin (ATP synthase inhibitor, positive control)

-

Rotenone/Antimycin A (Complex I/III inhibitors, positive control)

-

Seahorse XF Calibrant[11]

B. Experimental Workflow:

C. Step-by-Step Procedure:

-

Cell Seeding (Day 1): Seed cells in an XF microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Preparation (Day 2):

-

Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO₂ incubator overnight or for at least 4 hours.[9][11]

-

Prepare the assay medium and warm to 37°C.

-

Remove the cell plate from the incubator. Gently wash cells once with warmed assay medium. Add the final volume of assay medium to each well.[10][12]

-

Place the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[10]

-

-

Compound Loading: Prepare working concentrations of the inhibitors in assay medium. Load the sensor cartridge ports according to your plate map. A typical injection strategy would be:

-

Port A: Atractyloside (e.g., to a final concentration of 10-50 µM)

-

Port B: Rotenone/Antimycin A (to a final concentration of 0.5 µM)

-

-

Run Assay: Place the loaded sensor cartridge and the cell plate into the XF Analyzer and begin the assay. The protocol should include 3-4 baseline measurements, followed by 3-4 measurements after each injection.

-

Data Analysis:

-

Expected Result: After the injection of Atractyloside, the OCR should drop sharply. This drop represents the portion of respiration directly coupled to ADP/ATP exchange via ANT. The magnitude of this drop should be very similar to that caused by Oligomycin, which inhibits the downstream ATP synthase.

-

Validation: The subsequent injection of Rotenone/Antimycin A will abolish any remaining mitochondrial respiration, establishing the non-mitochondrial oxygen consumption baseline.

-

| Parameter | Expected Effect of Atractyloside | Rationale |

| Basal OCR | No change before injection | Establishes the baseline respiratory rate. |

| OCR post-ATR | Significant Decrease | Inhibition of ANT starves ATP synthase of ADP, halting coupled respiration.[2][13] |

| ECAR | Potential Increase | Cells may attempt to compensate for the loss of OXPHOS by upregulating glycolysis. |

Application 2: Assessing Respiration in Isolated Mitochondria

Using isolated mitochondria provides a pure system to study the direct effects of compounds on the organelle without the complexity of cellular signaling. The classic method involves using a Clark-type oxygen electrode to measure oxygen consumption.

Protocol: Measuring State 3 and State 4 Respiration

A. Materials:

-

Freshly isolated mitochondria (prepared by differential centrifugation).[14]

-

Respiration Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2).[15]

-

Respiratory Substrates (e.g., 10 mM glutamate/malate for Complex I or 10 mM succinate + 2 µM rotenone for Complex II).

-

ADP solution (high purity).

-

Atractyloside potassium salt.

-

Calibrated Clark-type oxygen electrode system.

B. Step-by-Step Procedure:

-

System Setup: Add respiration buffer to the chamber of the oxygen electrode, bring to the desired temperature (e.g., 30°C or 37°C), and calibrate the electrode to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen.

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.25-0.5 mg/mL) to the chamber and allow the signal to stabilize.

-

Substrate Addition: Inject the respiratory substrates (e.g., glutamate/malate). A slow, steady rate of oxygen consumption will be observed. This is State 2 respiration .

-

Induce State 3 Respiration: Inject a known, limiting amount of ADP (e.g., 150-250 µM). This will stimulate a rapid increase in oxygen consumption as ATP synthase is activated. This is State 3 respiration . Once the added ADP is fully phosphorylated to ATP, the rate will return to a slower pace, known as State 4 respiration .

-

Inhibition with Atractyloside:

-

After observing a robust State 3/State 4 transition, add Atractyloside (e.g., 10-20 µM) to the chamber and let it incubate for 1-2 minutes.

-

Inject the same amount of ADP again.

-

-

Data Analysis:

-

Expected Result: In the presence of Atractyloside, the addition of ADP will fail to stimulate an increase in oxygen consumption.[13] The respiration rate will remain at the slow, State 4 level. This directly demonstrates that Atractyloside has blocked the entry of ADP into the mitochondria, preventing the activation of ATP synthase and coupled respiration.

-

Application 3: Investigating Mitochondrial-Mediated Apoptosis

By inducing a severe energy crisis, Atractyloside is a potent inducer of the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential (ΔΨm), and release of pro-apoptotic factors like cytochrome c.[16][17]

Protocol: Induction and Detection of Apoptosis

A. Materials:

-

Cell line of interest cultured in appropriate media.

-

Atractyloside potassium salt.

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V/Propidium Iodide staining kit).

-

Mitochondrial membrane potential dye (e.g., TMRE or TMRM).

B. Step-by-Step Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Atractyloside (e.g., 5-50 µM) for different time points (e.g., 6, 12, 24 hours). Include an untreated control.

-

Apoptosis Detection (Choose one or more methods):

-

Caspase Activity: At the end of the treatment period, lyse the cells and measure caspase-3/7 activity using a fluorometric or colorimetric substrate according to the manufacturer's protocol. An increase in activity indicates executioner caspase activation.

-

Annexin V Staining: Harvest the cells and stain with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.

-

Mitochondrial Membrane Potential (ΔΨm): During the last 30 minutes of treatment, incubate cells with a ΔΨm-sensitive dye like TMRE. A decrease in fluorescence intensity, measured by flow cytometry or fluorescence microscopy, indicates depolarization of the mitochondrial membrane, a key early event in apoptosis.[17]

-

-

Data Analysis:

-

Expected Result: Atractyloside treatment is expected to induce a dose- and time-dependent increase in markers of apoptosis (caspase activation, Annexin V positivity) and a corresponding decrease in mitochondrial membrane potential.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No effect of ATR in Seahorse assay | - ATR concentration too low.- Cell type is resistant or relies heavily on glycolysis.- Degraded ATR stock solution. | - Perform a dose-response curve (e.g., 1 µM to 100 µM).- Confirm mitochondrial activity with standard Mito Stress Test (Oligomycin, FCCP, Rot/AA).- Prepare a fresh stock solution from powder. |

| OCR drops to zero after ATR | - This is the expected result for highly oxidative cells. | - This validates that nearly all cellular respiration is coupled to ANT function. Normalize data to cell number or protein content. |

| High variability between wells | - Inconsistent cell seeding.- Edge effects in the microplate. | - Ensure a single-cell suspension before plating; check for even distribution under a microscope.- Avoid using the outermost wells of the plate or fill them with media only. |

| No State 3 respiration in isolated mitochondria | - Damaged mitochondria (uncoupled).- Inactive ADP. | - Handle isolated mitochondria gently and keep on ice at all times.- Prepare fresh, high-purity ADP solution. Check the pH. |

References

-

Title: Atractyloside - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Atractyloside (potassium salt) Source: GenMark URL: [Link]

-

Title: Atractyloside – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Understanding Atractyloside Potassium Salt for Mitochondrial Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition Source: Theranostics URL: [Link]

-

Title: Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage Source: PubMed URL: [Link]

-

Title: Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside Source: PubMed URL: [Link]

-

Title: Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells Source: PubMed URL: [Link]

-

Title: Seahorse XF Cell Mito Stress Test Kit User Guide Source: Agilent URL: [Link]

-

Title: Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer Source: STAR Protocols via NIH URL: [Link]

-

Title: Potassium Iodide Induces Apoptosis in Salivary Gland Cancer Cells Source: MDPI URL: [Link]

-

Title: Isolated Mitochondria Characterization Source: Protocols.io URL: [Link]

-

Title: Agilent Seahorse XF Mito Tox Assay Kit User Guide Source: Agilent URL: [Link]

-

Title: (PDF) Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer Source: ResearchGate URL: [Link]

-

Title: Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics Source: MDPI URL: [Link]

-

Title: ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat Source: PubMed URL: [Link]

-

Title: Routes for Potassium Ions across Mitochondrial Membranes: A Biophysical Point of View with Special Focus on the ATP-Sensitive K+ Channel Source: MDPI URL: [Link]

-

Title: Seahorse XF Glycolytic Rate Assay Kit User Guide Source: SickKids Research Institute URL: [Link]

-

Title: Attenuation of apoptosis in enterocytes by blockade of potassium channels Source: ResearchGate URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Atractyloside (potassium salt) | Genmark [genmarkag.com]

- 6. Atractyloside - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. agilent.com [agilent.com]

- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 13. Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. thno.org [thno.org]

- 16. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Atractyloside Potassium Salt as a Mechanistic Positive Control for Mitochondrial Apoptosis

Part 1: Introduction & Strategic Utility

Abstract

In the landscape of apoptosis research, selecting the correct positive control is as critical as the target drug itself. While broad-spectrum agents like Staurosporine (STS) are effective for inducing general cell death, they often mask the specific signaling pathways involved.[1] Atractyloside Potassium Salt (ATR) offers a precision alternative.[1] By specifically targeting the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane, ATR acts as a "molecular key" to force open the Mitochondrial Permeability Transition Pore (mPTP). This application note details the use of ATR not merely as a death inducer, but as a mechanistically defined positive control for the intrinsic (mitochondrial) apoptotic pathway.

The "Why" Behind the Choice

-

Specificity: Unlike kinase inhibitors, ATR directly engages the mitochondrial machinery. If your drug candidate is hypothesized to protect mitochondria, ATR is the superior challenge agent to validate that protection.

-

Solubility: The potassium salt form significantly improves water solubility compared to the free acid, eliminating the need for DMSO in sensitive mitochondrial assays.

-

Signal-to-Noise: ATR induces a distinct "swelling" phenotype in mitochondria that is quantifiable via simple absorbance assays, providing a readout independent of antibody staining.[1]

Part 2: Mechanism of Action

The ANT-mPTP Axis

Atractyloside functions by binding to the Adenine Nucleotide Translocator (ANT) .[1][2] Under normal conditions, ANT shuttles ADP and ATP across the inner mitochondrial membrane. ATR locks ANT in the "c-conformation" (facing the intermembrane space/cytosol).[1] This conformational lock destabilizes the inner membrane, facilitating the opening of the Mitochondrial Permeability Transition Pore (mPTP) .

Consequences of mPTP Opening:

-

Loss of